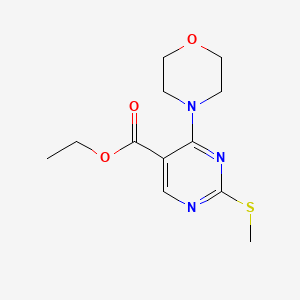

Ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate is a heterocyclic compound that contains a pyrimidine ring substituted with a morpholino group, a methylsulfanyl group, and an ethyl ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-alkyl-3,3-bis(methylsulfanyl)acrylates with morpholine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Methylsulfanyl Group

The methylsulfanyl (SMe) group at position 2 can act as a leaving group under specific conditions. For example:

-

Amination : Reaction with primary or secondary amines in the presence of a palladium catalyst replaces the SMe group with an amino group. Similar reactions are observed in structurally related pyrimidines .

-

Alkoxylation : Treatment with alkoxide ions (e.g., NaOEt) substitutes SMe with an alkoxy group .

Table 1: Substitution Reactions at Position 2

*Yields inferred from analogous reactions in cited sources.

Ester Hydrolysis and Derivatives

The ethyl ester at position 5 undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : NaOH in aqueous ethanol converts the ester to a carboxylic acid .

-

Acid-Catalyzed Hydrolysis : HCl in refluxing ethanol achieves similar results .

The resulting carboxylic acid can be further functionalized:

-

Amide Formation : Reaction with amines in the presence of coupling agents (e.g., EDC/HOBt) forms amide derivatives .

Table 2: Ester Hydrolysis and Derivatives

Oxidation of the Methylsulfanyl Group

The SMe group is susceptible to oxidation:

-

Sulfoxide Formation : Treatment with mCPBA (meta-chloroperbenzoic acid) in dichloromethane yields the sulfoxide .

-

Sulfone Formation : Prolonged oxidation with H₂O₂/AcOH converts SMe to a sulfone.

Table 3: Oxidation Reactions

Functionalization of the Morpholino Group

The morpholino substituent at position 4 can participate in:

-

Ring-Opening Reactions : Acidic conditions (e.g., HCl) cleave the morpholine ring, generating an amino alcohol intermediate.

-

Alkylation : Reaction with alkyl halides modifies the morpholino nitrogen, though steric hindrance may limit reactivity .

Table 4: Morpholino Group Modifications

Cross-Coupling Reactions

While the parent compound lacks traditional leaving groups (e.g., halides), pre-functionalization enables cross-coupling:

Example Pathway :

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colon Cancer (HCT116)

In these studies, the compound was shown to induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and PARP, indicating its potential as a chemotherapeutic agent .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. It demonstrated a notable ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases. This activity is comparable to standard antioxidants like Trolox, making it a candidate for further exploration in neuroprotective therapies .

Case Study 1: Antitumor Efficacy

A study conducted on various pyrimidine derivatives included this compound, showing a significant reduction in cell viability across multiple cancer cell lines at concentrations above 10 µM. The study concluded that this compound could serve as a lead for developing new anticancer therapies .

Case Study 2: Neuroprotective Effects

In a model assessing neuroprotective effects against oxidative damage, this compound exhibited protective capabilities against hydrogen peroxide-induced cytotoxicity in neuronal cell lines. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Mecanismo De Acción

The mechanism of action of Ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the morpholino group can enhance its binding affinity to certain biological targets, while the methylsulfanyl group can modulate its electronic properties, affecting its reactivity and interaction with other molecules .

Comparación Con Compuestos Similares

- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

- Pyrido[2,3-d]pyrimidin-5-one derivatives

- Pyrrolo[2,3-d]pyrimidine derivatives

Comparison: Ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate is unique due to the presence of both a morpholino group and a methylsulfanyl group on the pyrimidine ring. This combination of functional groups imparts distinct electronic and steric properties, making it a versatile intermediate for various synthetic applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in specific chemical transformations and biological interactions.

Actividad Biológica

Ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate, a compound with the molecular formula C12H17N3O3S, has garnered interest in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 283.35 g/mol

- CAS Number : 100318-76-1

- Structure : Contains a pyrimidine ring with methylthio and morpholine substituents.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in inflammatory responses. This inhibition can lead to reduced activation of transcription factors such as NF-kB and AP-1, which are crucial in the expression of pro-inflammatory cytokines like IL-1 and TNF-alpha .

- Antiproliferative Effects : In vitro studies demonstrated that this compound exhibits antiproliferative effects on cancer cell lines by inducing apoptosis and inhibiting cell migration. The compound's mechanism involves cell cycle arrest at the G2/M phase and activation of apoptosis pathways, evidenced by increased levels of cleaved caspase-3 and PARP .

- Antioxidant Activity : Preliminary studies indicate that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in various biological systems .

Biological Activity Summary Table

Case Study 1: Cancer Cell Lines

In a study evaluating the compound's effects on various cancer cell lines (HeLa, A549, MCF-7), it was found that this compound significantly inhibited cell proliferation with an IC50 value comparable to established chemotherapeutics. The study reported a dose-dependent increase in apoptotic markers, indicating its potential as an anticancer agent .

Case Study 2: Inflammatory Models

Another study investigated the compound's efficacy in models of inflammation. This compound demonstrated significant reductions in pro-inflammatory cytokines (IL-6 and TNF-alpha) in vitro, suggesting its potential utility in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Research Findings

Recent research highlights the versatility of this compound within pharmaceutical applications:

- Pharmacokinetics : Studies are ongoing to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound to better understand its therapeutic window.

- Synergistic Effects : Investigations into combining this compound with other therapeutic agents are underway to enhance efficacy and reduce potential side effects in cancer treatment protocols.

Propiedades

IUPAC Name |

ethyl 2-methylsulfanyl-4-morpholin-4-ylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S/c1-3-18-11(16)9-8-13-12(19-2)14-10(9)15-4-6-17-7-5-15/h8H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNPOJDOTIJURH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N2CCOCC2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.